(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide
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Overview
Description
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C5H8N2O3S2 and a molecular weight of 208.26 g/mol It is characterized by the presence of a methoxy group, a thiazole ring, and a methanesulfonamide group
Scientific Research Applications
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein functions.
Industry: It may be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide typically involves the reaction of appropriate thiazole derivatives with methanesulfonamide under controlled conditions. One common method involves the use of (3-methoxy-1,2-thiazol-5-yl)methanol as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methanesulfonic acid derivatives, while reduction of the sulfonamide group may produce corresponding amines.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-1,2-thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as abafungin (an antifungal agent).
Uniqueness
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide is unique due to its combination of a methoxy group, a thiazole ring, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3-methoxy-1,2-thiazol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSANNKHARHICIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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